molecular formula GaN B1216216 氮化镓 CAS No. 25617-97-4

氮化镓

货号 B1216216
CAS 编号: 25617-97-4
分子量: 83.73 g/mol
InChI 键: JMASRVWKEDWRBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gallium nitride (GaN) is a compound of gallium and nitrogen. It is a wide bandgap semiconductor material that has been used in a wide range of applications, from electronics to optoelectronics. GaN is a highly efficient material, with a high electron mobility and a wide range of tunable properties. It has been used in the development of green LEDs, solar cells, and transistors. GaN also has potential applications in the medical field, such as in the development of biosensors, as well as in the development of quantum computing.

科学研究应用

Power Electronics

GaN is revolutionizing the field of power electronics . Its wide bandgap allows for devices that can operate at higher voltages, frequencies, and temperatures than traditional silicon-based components . This enables the development of more efficient power converters with higher power densities, crucial for applications ranging from electric vehicles to renewable energy systems .

High Electron Mobility Transistors (HEMTs)

GaN is the leading material for the fabrication of HEMTs , which are used in high-frequency and high-power applications . The piezoelectric properties of GaN, coupled with its high mechanical stiffness, make it ideal for these transistors, which are integral in telecommunications, radar systems, and satellite communications .

Optoelectronics

In optoelectronics , nanoporous GaN (NP-GaN) has expanded the material’s applications. NP-GaN is utilized in laser emitters, light-emitting diodes (LEDs), optical sensors, and optical energy storage devices . Its ability to emit bright light with high efficiency makes it a key material in LEDs and laser technology .

Space Exploration

GaN crystals are being studied for space applications . NASA is exploring the use of GaN for building detectors and imaging systems for capturing short-lived neutrons, which are important for understanding solar and cosmic phenomena . This could lead to advancements in space exploration technologies .

Dilute Magnetic Semiconductors

GaN-based dilute magnetic semiconductors are showing promise in overcoming limitations of traditional semiconductors at room temperature . These materials have potential applications in intelligent vehicles, aerospace, and cloud computing, where robust and reliable semiconductor performance is critical .

Acoustic Devices

The integration of piezoelectric materials into GaN HEMTs has led to the occurrence of acoustic emission from the transistor gate due to piezoelectric effects . This phenomenon is being studied for its impact on device performance, reliability, and durability, with potential applications in acoustic devices .

作用机制

Gallium Nitride (GaN) is a binary III/V direct bandgap semiconductor that has gained significant attention due to its exceptional properties and wide-ranging applications in electronics, optoelectronics, and power devices .

Target of Action

GaN primarily targets electronic and optoelectronic devices. It is commonly used in blue light-emitting diodes (LEDs) and laser diodes . GaN’s structure will accept magnesium to form an n-type semiconductor, and silicon or oxygen to form a p-type semiconductor .

Mode of Action

GaN interacts with its targets by providing superior conductivity compared to traditional silicon transistors, resulting in smaller devices and lower capacitance for the same RDS(on) . GaN exhibits exceptionally high electron mobility, typically exceeding 2000 cm²/V·s, which is several times greater than that of silicon . This high electron mobility means that electrons can quickly move through the GaN material when subjected to an electric field .

Biochemical Pathways

For instance, GaN can undergo a reaction with alpha particles, causing displacement damage effects . Also, GaN can interact with oxygen to form a gallium oxynitride (GaON) epitaxial nanolayer .

Pharmacokinetics

It’s worth noting that gan devices can handle a 100 times higher accumulated dose of radiation than standard silicon devices at a sustained temperature of 125 degrees celsius .

Result of Action

The result of GaN’s action is the creation of high-performance electronic and optoelectronic devices. GaN’s wide bandgap allows it to withstand higher voltages without breakdown, making it suitable for high-power and high-frequency devices . GaN devices can operate at much higher temperatures and work at much higher voltages than gallium arsenide (GaAs) transistors, making them ideal power amplifiers at microwave frequencies .

Action Environment

GaN’s performance can be influenced by environmental factors such as temperature and radiation. GaN has shown to withstand high heat and radiation for three consecutive days, logging 7 hours with a reactor at 90 percent power . This makes GaN a suitable material for use in harsh environments, such as near a nuclear reactor core . Heat was found to be more harmful to gan than radiation .

属性

IUPAC Name

azanylidynegallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Ga.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMASRVWKEDWRBT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

N#[Ga]
Source PubChem
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Molecular Formula

GaN
Record name gallium(III) nitride
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Record name Gallium nitride
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DSSTOX Substance ID

DTXSID2067111
Record name Gallium nitride (GaN)
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Molecular Weight

83.730 g/mol
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Physical Description

Solid; [Merck Index] Yellow odorless powder; [Alfa Aesar MSDS]
Record name Gallium nitride
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Product Name

Gallium nitride

CAS RN

25617-97-4
Record name Gallium nitride
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